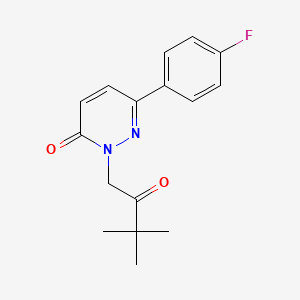![molecular formula C15H19N3O4S B4507087 5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B4507087.png)
5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole
Overview
Description
5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10962727 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypocholesterolemic Activities
Research has demonstrated that derivatives of 1,2,4-oxadiazole, including compounds structurally related to 5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole, exhibit significant hypocholesterolemic activities. These derivatives have shown the capability to lower plasma and liver cholesterol levels in both normocholesterolemic and hypercholesterolemic rats, suggesting potential applications in managing cholesterol levels and associated cardiovascular diseases (Imai & Shimamoto, 1973).
Microwave-Assisted Synthesis
The microwave-assisted synthesis technique has been applied to produce novel 1,3,4-oxadiazole derivatives efficiently. This method facilitates rapid, high-yield reactions that are environmentally friendly, highlighting the potential for scalable production of this compound and related compounds for further research and application (Gaonkar, Nagashima, & Shimizu, 2011).
Antituberculosis Activity
Some 1,2,4-oxadiazole derivatives, including those with structures similar to the compound of interest, have been evaluated for their antituberculosis activity. These compounds have shown potential as therapeutic agents against tuberculosis, offering a foundation for developing new antituberculosis drugs (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Antimicrobial and Antioxidant Activities
1,3,4-oxadiazole derivatives have demonstrated a range of biological activities, including antimicrobial and antioxidant effects. These findings suggest that this compound may have potential applications in the development of new antimicrobial and antioxidant agents (Faheem, 2018).
Organic Light-Emitting Diodes (OLEDs)
1,3,4-oxadiazole derivatives have been used as hole-blocking materials in the fabrication of OLEDs. These compounds contribute to the efficiency and performance of OLEDs, indicating the potential for this compound in electronics and display technologies (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Properties
IUPAC Name |
5-(2-ethoxy-5-pyrrolidin-1-ylsulfonylphenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-21-14-7-6-12(23(19,20)18-8-4-5-9-18)10-13(14)15-16-11(2)17-22-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAFTQBJQQVVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4507010.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B4507021.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507035.png)
![N-benzyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4507041.png)
![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4507048.png)
![1-{[1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4507061.png)
![ethyl (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetate](/img/structure/B4507077.png)
![2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetamide](/img/structure/B4507084.png)
![methyl [3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4507097.png)
![4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4507104.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4507107.png)
![2-(4-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4507108.png)
